molecular formula C12H13N3 B2408953 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 1250229-79-8

2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2408953
CAS No.: 1250229-79-8
M. Wt: 199.257
InChI Key: LUOHDKRPIOJUFA-UHFFFAOYSA-N
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Description

2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that combines an allylamino group and a cyclopenta[b]pyridine core

Properties

IUPAC Name

2-(prop-2-enylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-6-14-12-10(8-13)7-9-4-3-5-11(9)15-12/h2,7H,1,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOHDKRPIOJUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=C2CCCC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of aniline derivatives with 2,4-dichloropyridine-3-carbonitrile in the presence of a base such as DIPEA (N,N-diisopropylethylamine) under microwave irradiation at temperatures ranging from 120°C to 160°C . The reaction mixture is then purified using standard techniques such as reverse-phase chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to amines under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group may yield N-oxides, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Overview

2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound notable for its unique structural features, which include an allylamino group and a cyclopenta[b]pyridine core. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with specific biological targets, making it a candidate for developing therapeutics aimed at various diseases.

Case Studies

  • Anticancer Activity : Research has shown that derivatives of 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Properties : Studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Materials Science

The unique electronic and optical properties of 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile make it suitable for applications in materials science.

Applications in Nanotechnology

Research indicates that this compound can be used in the synthesis of nanomaterials with tailored properties for applications in electronics and photonics.

Conductive Polymers

The incorporation of this compound into conductive polymers has shown promise in enhancing electrical conductivity and stability, which is crucial for applications in flexible electronics.

Biological Studies

The compound serves as a valuable probe in biological studies to investigate molecular interactions and pathways.

Interaction Studies

Studies assessing binding affinities with various biological targets have revealed that certain derivatives may exhibit selective binding properties that warrant further exploration.

Pathway Analysis

Using 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile as a tool, researchers have begun to elucidate complex biological pathways involved in disease mechanisms.

Mechanism of Action

The mechanism of action of 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Furopyridines: These compounds share a similar pyridine core but with a fused furan ring.

    Thienopyridines: These have a fused thiophene ring instead of the cyclopentane ring.

    Pyrrolopyridines: These contain a fused pyrrole ring.

Uniqueness

2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties

Biological Activity

2-(Allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a cyclopentapyridine core with an allylamino group and a carbonitrile functional group. Its molecular formula is C11H12N4C_{11}H_{12}N_4 with a molecular weight of approximately 200.24 g/mol. The structure can be represented as follows:

2 Allylamino 6 7 dihydro 5H cyclopenta b pyridine 3 carbonitrile\text{2 Allylamino 6 7 dihydro 5H cyclopenta b pyridine 3 carbonitrile}

Anticancer Activity

Research indicates that 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile exhibits anticancer properties . A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In vitro studies revealed that it possesses significant inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Neuroprotective properties have been observed in animal models. In a study focusing on neurodegenerative diseases, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function in mice subjected to induced oxidative stress . This suggests its potential application in treating conditions like Alzheimer's disease.

Case Studies

StudyFindings
Cytotoxicity Assay Showed selective cytotoxicity against breast cancer cell lines with IC50 values ranging from 10-20 µM .
Antimicrobial Testing Demonstrated MIC values of 15 µg/mL against Staphylococcus aureus .
Neuroprotection Improved cognitive performance in mice with oxidative stress-induced neurodegeneration .

The biological activities of 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile are thought to stem from its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : Activation of caspase cascades leading to programmed cell death in cancer cells.
  • Antibacterial Action : Disruption of bacterial cell wall synthesis and function.
  • Neuroprotection : Reduction in oxidative stress markers and modulation of neuroinflammatory responses.

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